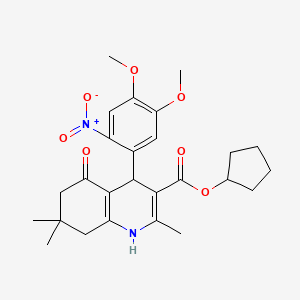![molecular formula C16H17FN2O4S B5172087 N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)
N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide, also known as PFE-010731, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It belongs to the class of benzamides and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B has been implicated in the development of metabolic disorders such as obesity, diabetes, and insulin resistance.
Mécanisme D'action
PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide leads to increased insulin sensitivity and glucose uptake. N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide binds selectively to the catalytic domain of PTP1B, blocking its activity and promoting insulin signaling. Additionally, N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting cell migration and invasion.
Biochemical and Physiological Effects
N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces body weight and adiposity in obese mice. In cancer cells, N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide induces apoptosis and inhibits cell migration and invasion. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in metabolic disorders and cancer. However, its efficacy and safety in humans have not yet been established, and further studies are needed to determine its potential as a therapeutic agent.
Orientations Futures
Future research on N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide could focus on its potential therapeutic applications in metabolic disorders and cancer. Studies could investigate its efficacy and safety in humans, as well as its potential for combination therapy with other drugs. Additionally, further studies could explore the role of PTP1B in other diseases and identify other potential targets for N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide and other PTP1B inhibitors.
Méthodes De Synthèse
The synthesis of N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide involves the reaction of 2-fluoro-4-nitrobenzoic acid with 2-(2-methoxyethylamino)ethanethiol in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with N,N-dimethylformamide and trifluoroacetic acid to obtain N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide has also been investigated for its potential in the treatment of cancer, as PTP1B is overexpressed in many cancer cells and plays a role in tumor growth and metastasis.
Propriétés
IUPAC Name |
N-[2-fluoro-4-(2-methoxyethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-23-10-9-18-24(21,22)13-7-8-15(14(17)11-13)19-16(20)12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCVNJHYHAMWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-4-(2-methoxyethylsulfamoyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-benzoyl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172005.png)
![2-tert-butyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5172017.png)
![2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5172024.png)
![2-chloro-N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5172033.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5172041.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172057.png)
![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)



![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
